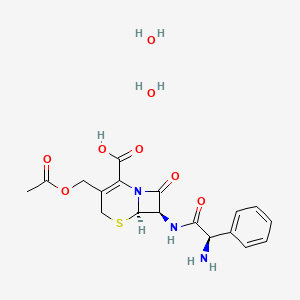

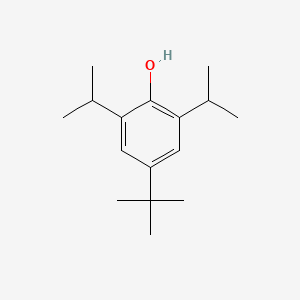

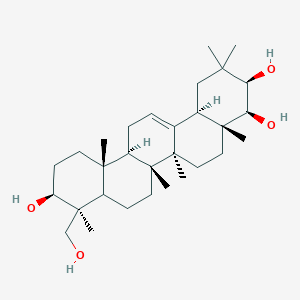

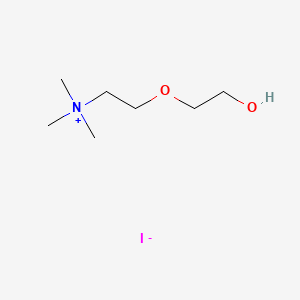

![molecular formula C12H8N2O B1203051 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline CAS No. 65115-91-5](/img/structure/B1203051.png)

1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline often involves intricate organic transformations. For instance, derivatives of phenanthroline, such as Dihydro-3H-chromeno-[3,4-b][4,7]phenanthrolin-3-one, have been synthesized via aza-Diels-Alder reactions, demonstrating a method to obtain potentially bioactive polycyclic heterocycles in high yields (Majumdar, Ponra, & Taher, 2011). This approach could be adapted for the synthesis of 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline, providing a pathway to access its unique structure.

Molecular Structure Analysis

The molecular structure of phenanthroline derivatives reveals significant insights into their chemical behavior. For example, studies on 1,10-phenanthroline-based complexes have elucidated their coordination environments and bonding geometries, offering a foundation for understanding the structural aspects of 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline (Moghimi et al., 2003). These analyses are crucial for predicting reactivity and designing new compounds with desired properties.

Chemical Reactions and Properties

1,10-Phenanthroline and its derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, displacement reactions involving chloro-phenanthroline compounds have led to the synthesis of sulfur-bridged bis-phenanthroline macrocycles, showcasing the reactivity of phenanthroline derivatives towards nucleophilic substitution reactions (Krapcho et al., 2009). These reactions contribute to a broader understanding of the chemical properties of phenanthroline-based compounds.

Physical Properties Analysis

The physical properties of 1,10-phenanthroline derivatives, such as solubility, melting points, and crystalline structures, are influenced by their molecular architecture. Studies on compounds like 5,6-dioxo-1,10-phenanthroline-2,9-dicarboxylic acid dihydrate have provided valuable data on their supramolecular networks and hydrogen bonding patterns, which are essential for predicting the physical properties of related compounds (Jin et al., 2012).

Chemical Properties Analysis

The chemical properties of 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline can be inferred from studies on related phenanthroline compounds. For example, the electrochemical behavior of 1,10-phenanthroline on carbon nanotube surfaces has demonstrated selective recognition capabilities for copper ions and hydrogen peroxide sensing (Gayathri & Kumar, 2014). These insights are instrumental in understanding the chemical properties and potential applications of 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Photophysical Properties

- Metal-to-Ligand Charge Transfer in Cuprous Bis-phenanthroline Compounds : Research has shown that phenanthroline ligands, when coordinated with Cu(I) and disubstituted at the 2- and 9-positions, possess metal-to-ligand charge transfer (MLCT) excited states. These modifications stabilize the Cu(I) state and increase the energy gap between the MLCT and the ground state, leading to long-lived excited states and potential applications in photophysical and photochemical devices (Scaltrito et al., 2000).

Antioxidant Activity

- Determining Antioxidant Activity : Various analytical methods have been reviewed for determining the antioxidant activity of compounds, including phenanthroline derivatives. These methods assess the kinetics or equilibrium state of chemical reactions, often involving the absorption of characteristic colors or the discoloration of solutions to be analyzed. Such assays have been applied successfully in antioxidant analysis of complex samples (Munteanu & Apetrei, 2021).

Analytical and Bioactive Applications

- Equilibrium Data for Metal Complexes : A critical review of equilibrium data for proton and metal complexes of phenanthroline and related compounds has compiled acidity constants and stability constants for metal complexes. This information is essential for understanding the complexation behavior of phenanthroline derivatives, which can be applied in various scientific and technological fields (Mcbryde, 1978).

Molecular Machines and Dynamic Systems

- Transition Metal-Complexed Catenanes and Rotaxanes : Research into molecular machines has utilized phenanthroline ligands in the construction of dynamic molecular systems, such as rotaxanes and catenanes, incorporating transition metals. These studies have opened new avenues for the development of light-driven molecular machines with potential applications in nanotechnology and materials science (Collin et al., 2005).

Chelating Agents for Metal Recovery

- Efficiency and Selectivity of Chelating Extractants : Phenanthroline derivatives have been highlighted for their efficiency and selectivity in the recovery of metals from various sources, such as industrial wastewater and spent materials. Their role as chelate polydentate compounds offers advantages in the extraction processes, making them valuable in environmental and industrial applications (Yudaev & Chistyakov, 2022).

Eigenschaften

IUPAC Name |

1a,9b-dihydrooxireno[2,3-f][1,10]phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c1-3-7-9(13-5-1)10-8(4-2-6-14-10)12-11(7)15-12/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQHROHZSIPVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C4C2O4)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80983665 | |

| Record name | 1a,9b-Dihydrooxireno[f][1,10]phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline | |

CAS RN |

65115-91-5 | |

| Record name | 1,10-Phenanthroline 5,6-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065115915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1a,9b-Dihydrooxireno[f][1,10]phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Epoxy-5,6-dihydro-[1,10]phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

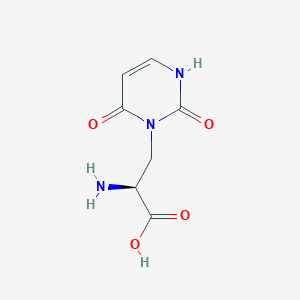

![9-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B1202981.png)